

# electronic band structure of aluminum(III) sulfide

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An In-Depth Technical Guide to the Electronic Band Structure of **Aluminum(III) Sulfide**

## Introduction

**Aluminum(III) sulfide** ( $\text{Al}_2\text{S}_3$ ) is an inorganic semiconductor compound that has garnered interest for its potential applications in optoelectronics, energy storage, and as an insulating interface layer in transistors.[1][2] Composed of the earth-abundant elements aluminum and sulfur,  $\text{Al}_2\text{S}_3$  is a candidate for developing low-cost, high-performance electronic devices.[3] Understanding its electronic band structure is fundamental to harnessing its full potential. This guide provides a comprehensive overview of the structural and electronic properties of  $\text{Al}_2\text{S}_3$ , with a focus on its band structure as determined by both experimental and computational methodologies.

## Crystal and Electronic Structure

### Crystal Structure

Aluminum sulfide exists in several crystalline forms, with the most stable being the  $\alpha$ -phase, which possesses a hexagonal, wurtzite-like structure belonging to the  $P6_3$  space group.[3][4] In this configuration, the sulfur anions form a hexagonally close-packed arrangement, and the aluminum ( $\text{Al}^{3+}$ ) cations occupy tetrahedral holes within the lattice.[5] This arrangement differs from aluminum oxide ( $\text{Al}_2\text{O}_3$ ), where aluminum ions typically occupy octahedral holes. Other phases, such as  $\beta$ ,  $\gamma$ , and  $\delta$ , can be obtained through annealing or compression.[6] The specific arrangement of atoms and lattice vacancies is a key determinant of the material's electronic properties.

Table 1: Crystal Structure Parameters for  $\alpha$ -Al<sub>2</sub>S<sub>3</sub>

Parameter	Experimental Value[3]	Calculated Value (r++SCAN DFT)[3]
Crystal System	Hexagonal	Hexagonal
Space Group	P6 <sub>1</sub>	P6 <sub>1</sub>
Lattice Constant (a)	6.438 Å	6.473 Å
Lattice Constant (c)	17.898 Å	17.970 Å

## Electronic Band Structure

The electronic band structure of a semiconductor is characterized by its band gap ( $E_g$ ), the energy difference between the top of the valence band and the bottom of the conduction band. Al<sub>2</sub>S<sub>3</sub> is a wide-band-gap semiconductor. Studies on Al<sub>2</sub>S<sub>3</sub> thin films have established it as a direct band gap material, meaning the minimum of the conduction band and the maximum of the valence band occur at the same crystal momentum (k-vector).[7] This property is particularly advantageous for optoelectronic applications, as it allows for efficient absorption and emission of photons.

The reported values for the band gap of Al<sub>2</sub>S<sub>3</sub> vary considerably depending on the form of the material (e.g., thin film vs. bulk) and the characterization method (experimental vs. theoretical).

- Experimental values for electrodeposited thin films are typically in the range of 2.4 to 3.0 eV. [4][7]
- A photoconductivity experiment on bulk  $\alpha$ -Al<sub>2</sub>S<sub>3</sub> reported a value of 4.2 eV.[3]
- Theoretical calculations using Density Functional Theory (DFT) have yielded values ranging from 2.5 eV to nearly 5.0 eV, depending on the functional used.[3][5]

Computational studies based on Density of States (DOS) analysis indicate that the states near the band edges are dominated by sulfur orbitals.[3] The highest valence states and the conduction states are primarily composed of sulfur electronic states, which dictates the material's response to electronic excitation.[3][8]

## Quantitative Data Summary

The discrepancies in reported band gap values highlight the sensitivity of this property to synthesis methods and analytical techniques. Theoretical calculations, in particular, are highly dependent on the level of approximation used.

Table 2: Reported Band Gap Energies ( $E_g$ ) for Aluminum Sulfide

Band Gap (eV)	Method	Material Form / Phase	Nature of Gap
2.4 - 3.0 eV[4][7]	UV-Vis Spectroscopy	Thin Film	Direct[7]
4.2 eV[3]	Photoconductivity	$\alpha$ -Al <sub>2</sub> S <sub>3</sub>	-
2.82 eV[5]	DFT (GGA)	Hexagonal (P6 <sub>1</sub> )	-
2.51 eV[3]	DFT (LDA)	$\alpha$ -Al <sub>2</sub> S <sub>3</sub>	-
~3.0 eV[3]	DFT (GGA-PBE)	$\alpha$ -Al <sub>2</sub> S <sub>3</sub>	-
4.1 eV[3][8]	DFT (r++SCAN)	$\alpha$ -Al <sub>2</sub> S <sub>3</sub>	-
4.95 eV[3]	DFT (HSE06)	$\alpha$ -Al <sub>2</sub> S <sub>3</sub>	-

## Experimental and Computational Protocols

### Synthesis Protocol: Electrodeposition of Al<sub>2</sub>S<sub>3</sub> Thin Films

This protocol describes a common method for synthesizing Al<sub>2</sub>S<sub>3</sub> thin films for characterization. [4][9]

#### 1. Precursor Preparation:

- An aqueous electrodeposition bath is prepared.
- Cation Source: Aluminum sulfate (e.g., AlSO<sub>4</sub>·17H<sub>2</sub>O) is used as the source of Al<sup>2+</sup> ions.
- Anion Source: Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) is used as the source of S<sup>2-</sup> ions.

#### 2. Electrochemical Cell Setup:

- Cathode: Indium Tin Oxide (ITO) coated glass serves as the substrate where the film is deposited.
- Anode: A carbon or fluorine electrode is used as the counter electrode.

### 3. Deposition Conditions:

- The entire precursor bath is heated using a standard heating mantle.
- The deposition temperature is controlled and varied, typically within the range of 50°C to 80°C (323 K to 353 K).
- A constant potential or current is applied across the electrodes to initiate the deposition process.

### 4. Post-Deposition:

- The coated substrate is removed from the bath, rinsed with deionized water, and dried.

## Characterization Protocol: Optical Band Gap Determination

The optical band gap of the synthesized thin films is determined using UV-Visible (UV-Vis) spectroscopy.

### 1. Data Acquisition:

- The absorbance and transmittance spectra of the  $\text{Al}_2\text{S}_3$  thin film are measured using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 300-900 nm).[9]

### 2. Calculation of Absorption Coefficient ( $\alpha$ ):

- The absorption coefficient ( $\alpha$ ) is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law:  $\alpha = 2.303 * (A / t)$ .

### 3. Tauc Plot Analysis:

- For a direct band gap semiconductor, the relationship between the absorption coefficient ( $\alpha$ ) and the photon energy (hv) is given by the Tauc relation:  $(\alpha hv)^2 = A(hv - E_g)$ , where A is a constant.[7]
- A graph of  $(\alpha hv)^2$  versus photon energy (hv) is plotted.

- The linear portion of the plot is extrapolated to the energy axis (where  $(\alpha h\nu)^2 = 0$ ). The intercept on the energy axis gives the value of the optical band gap ( $E_g$ ).

## Computational Protocol: Density Functional Theory (DFT)

First-principles calculations based on DFT are a primary tool for investigating the electronic structure of materials from a theoretical standpoint.[\[10\]](#)

### 1. Structural Optimization:

- The crystal structure of  $\alpha\text{-Al}_2\text{S}_3$  (space group  $P6_1$ ) is used as the initial input.
- The lattice parameters (a, c) and atomic positions are relaxed to find the minimum energy configuration.

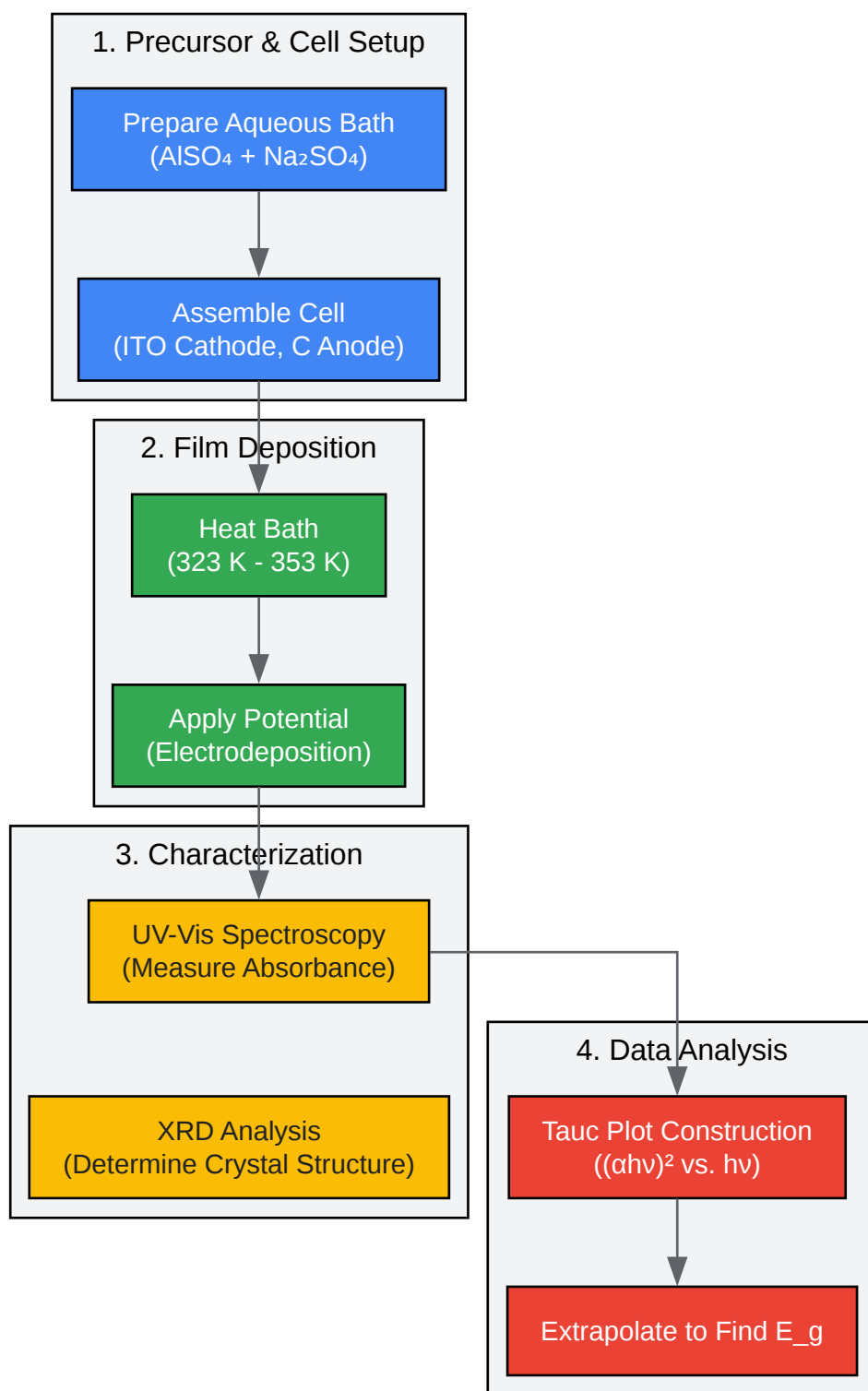
### 2. Electronic Structure Calculation:

- The electronic band structure and Density of States (DOS) are calculated using a chosen exchange-correlation functional.
- Functionals: Different levels of approximation can be used, which significantly impact the accuracy of the calculated band gap.[\[3\]](#)
- Local-Density Approximation (LDA) / Generalized Gradient Approximation (GGA): Often underestimate the band gap.
- Hybrid Functionals (e.g., HSE06): More computationally expensive but generally provide more accurate band gap values.
- meta-GGA Functionals (e.g., r++SCAN): Offer a balance of accuracy and computational cost, showing good agreement with experimental values for  $\text{Al}_2\text{S}_3$ .[\[3\]](#)[\[8\]](#)

### 3. Data Analysis:

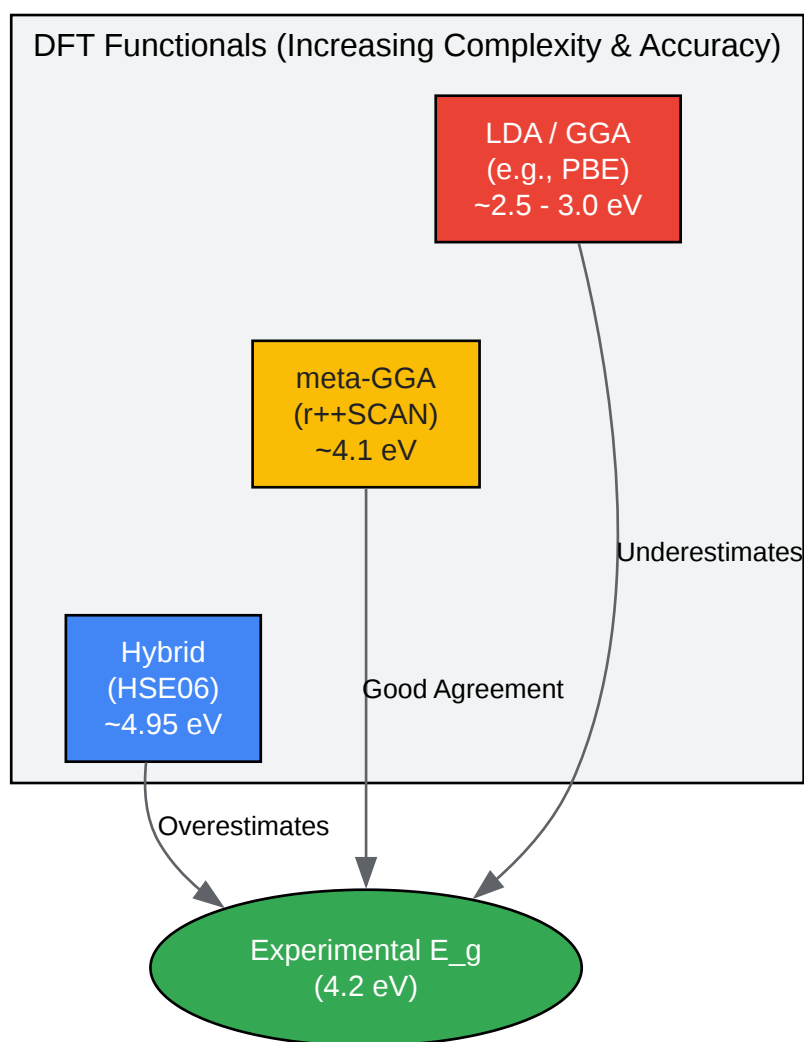
- The band gap is determined as the energy difference between the Valence Band Maximum (VBM) and the Conduction Band Minimum (CBM).
- The Partial Density of States (PDOS) is analyzed to determine the contribution of individual atomic orbitals (e.g., Al-s, Al-p, S-s, S-p) to the valence and conduction bands.

## Visualizations



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Caption: Experimental workflow for  $\text{Al}_2\text{S}_3$  thin film synthesis and characterization.



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Caption: Logical relationship of DFT functionals for predicting the  $\text{Al}_2\text{S}_3$  band gap.

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